molecular formula C15H12F3NO2 B1400537 Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate CAS No. 1251844-74-2

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate

Cat. No. B1400537
CAS RN: 1251844-74-2
M. Wt: 295.26 g/mol
InChI Key: PUHUDMUSIHFMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate, also known as Methyl 2-TFBI, is an organic compound with a wide range of uses in the laboratory and in scientific research. It is a member of the isonicotinate family of compounds and is a white, crystalline solid with a melting point of 91-93 °C. Methyl 2-TFBI is a versatile reagent with a wide range of applications, including use as a catalyst, a ligand, and a reagent for the synthesis of organic compounds.

Scientific Research Applications

  • Pest Management in Agriculture :Methyl isonicotinate, a derivative, has been extensively studied as a non-pheromone semiochemical for thrips pest management. It demonstrates behavioral responses in thrips, leading to increased trap capture in both field and greenhouse settings. This compound is primarily used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Its potential extends to various thrips management strategies, such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist with insecticides in various crops (Teulon et al., 2017).

  • Antihyperglycemic Agents :Certain derivatives of methyl isonicotinate have been synthesized and studied for their potential as antihyperglycemic agents. They have demonstrated effectiveness in reducing plasma glucose levels in diabetic mice models. This research points towards the potential of these compounds in diabetes management (Kees et al., 1996).

  • Antimicrobial Properties :Derivatives like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate have been synthesized and shown significant antimicrobial activity. These compounds have been evaluated for their effectiveness against various microorganisms, indicating their potential use in combating microbial infections (Viveka et al., 2013).

  • Antimalarial Activities :Research indicates that certain 1,4-naphthoquinones, structurally related to methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate, do not inhibit the mitochondrial electron transport chain, suggesting a different mechanism of antimalarial activity. These findings have implications for the development of new antimalarial drugs (Ehrhardt et al., 2013).

  • Organic Synthesis and Chemical Reactions :Various studies have explored the synthesis, structure, and reactions of compounds related to methyl isonicotinate, contributing to a better understanding of their chemical properties and potential applications in organic synthesis (Matano, 2000); (Poon & Dudley, 2006).

properties

IUPAC Name

methyl 2-[[4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-13(9-11)8-10-2-4-12(5-3-10)15(16,17)18/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHUDMUSIHFMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.